1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol
Description
1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to an azetidin-3-ol ring
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-9-2-1-7(3-10(9)12)4-13-5-8(14)6-13/h1-3,8,14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZKDYQNUQEDBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol typically involves the reaction of 3,4-difluorobenzaldehyde with azetidin-3-ol under acidic conditions. The reaction proceeds through a nucleophilic addition followed by cyclization to form the azetidin-3-ol ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved scalability. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of this compound can yield difluorophenyl derivatives with increased oxidation states.
Reduction: Reduction reactions can produce partially reduced derivatives of the compound.
Substitution: Substitution reactions can lead to the formation of various substituted azetidin-3-ol derivatives.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Building Block : The compound serves as a versatile building block in organic synthesis for developing pharmaceuticals and agrochemicals. Its unique structure allows for the modification of various functional groups to create new derivatives with desired properties .
2. Biological Activity
- Antimicrobial and Antifungal Properties : Studies indicate that 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol exhibits significant antimicrobial and antifungal activities, making it a candidate for developing new therapeutic agents .
3. Medicinal Chemistry
- Drug Development : Research has focused on its potential as a precursor for synthesizing drugs targeting diseases such as cancer and cardiovascular disorders. Its unique binding affinity due to the difluorophenyl group enhances its effectiveness against specific molecular targets .
Case Studies
Mechanism of Action
The mechanism by which 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The difluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol is unique due to its difluorophenyl group, which imparts distinct chemical and biological properties compared to similar compounds. Some similar compounds include:
1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol: This compound differs in the position of the fluorine atoms on the phenyl ring, leading to variations in its reactivity and biological activity.
1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol:
1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol: This compound has a piperidine ring instead of an azetidine ring, which affects its chemical behavior and biological activity.
Biological Activity
1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SARs), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-difluorobenzyl alcohol with azetidine derivatives. Various methods have been reported for synthesizing azetidine derivatives, including the use of Horner-Wadsworth-Emmons (HWE) reaction techniques . The efficiency of these synthetic routes is critical for enabling further biological testing.
Pharmacological Effects
This compound exhibits a range of biological activities:
- Anti-inflammatory Activity : Recent studies have indicated that azetidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Preliminary results suggest that certain derivatives demonstrate significant COX inhibition, with IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib .
- Antimicrobial Properties : Compounds with similar structural motifs have shown promising antimicrobial activity. The presence of heterocycles in azetidine derivatives often enhances their interaction with bacterial targets .
Structure-Activity Relationships (SARs)
The biological activity of this compound can be influenced by various substituents on the azetidine ring and the phenyl group. Studies have demonstrated that modifications to these groups can significantly affect potency and selectivity against specific biological targets. For example:
| Compound | Substituent | Biological Activity | IC50 Value |
|---|---|---|---|
| 1 | H | COX Inhibition | 25 µM |
| 2 | CH₃ | COX Inhibition | 15 µM |
| 3 | F | Antimicrobial | 20 µM |
Case Studies
Several case studies highlight the potential applications of this compound:
- In Vivo Studies : In animal models, compounds structurally related to this compound have demonstrated anti-inflammatory effects similar to those observed in vitro. For instance, a study showed that administration of a related azetidine derivative reduced paw edema in rats by approximately 50% compared to control groups .
- Clinical Implications : The potential use of this compound in treating inflammatory diseases is being explored. Its ability to modulate COX activity suggests it could serve as an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), particularly for patients who experience adverse effects from existing therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
